3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine
Description
Significance of Azetidine (B1206935) Ring Systems in Molecular Design
Azetidines are four-membered, nitrogen-containing saturated heterocycles that have emerged as crucial structural units in organic synthesis and drug discovery. rsc.orgnih.gov Their significance stems from a unique combination of molecular rigidity, satisfactory stability, and inherent ring strain (approximately 25.4 kcal/mol). rsc.orgnih.gov This ring strain is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, affording azetidines a balance of stability for handling and reactivity that can be harnessed under specific conditions. rsc.orgrsc.orgresearchgate.net
The incorporation of the azetidine scaffold into molecular designs can confer favorable physicochemical properties to drug candidates, including improvements in solubility, lipophilicity, and metabolic stability. researchgate.net Consequently, the azetidine moiety is considered a "privileged motif" and is found in numerous bioactive compounds and natural products. rsc.orgresearchgate.net Its presence in pharmaceuticals spans a wide range of therapeutic areas, including anticancer, antibacterial, anti-inflammatory, and antiviral agents. nih.govlifechemicals.com The development of efficient and concise methods to construct and functionalize azetidines is, therefore, a significant focus in modern synthetic chemistry. researchgate.netfrontiersin.org
Table 1: Comparison of Ring Strain in Small Nitrogen Heterocycles
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity |
|---|---|---|---|
| Aziridine (B145994) | 3 | 27.7 | High |
| Azetidine | 4 | 25.4 | Moderate |
Role of Enol Ether and Halogenated Alkene Moieties in Synthetic Intermediates
The side chain of 3-[(3-Chloroprop-2-en-1-yl)oxy]azetidine contains two key functional groups: an enol ether (specifically, an allyl ether) and a halogenated alkene. Both are highly valuable in synthetic organic chemistry for their distinct reactivity profiles.
Enol Ethers (Vinyl Ethers): Enol ethers are a class of organic compounds characterized by a carbon-carbon double bond directly attached to an oxygen atom. fiveable.me This structure results in an electron-rich double bond, making them highly reactive and useful as synthetic intermediates. academie-sciences.fr They participate in a variety of important organic reactions, including:
Polymerization: Vinyl ethers are effective monomers for chain-growth polymerization, leading to the formation of high-molecular-weight polymers used in adhesives, coatings, and plastics. fiveable.me
Cycloaddition Reactions: Their electron-rich nature makes them excellent partners in reactions like the Diels-Alder reaction. academie-sciences.fr
Rearrangements: Allyl vinyl ethers, a related subclass, are precursors for the synthetically powerful Claisen rearrangement. academie-sciences.fracs.org
Protecting Groups: They can react with alcohols in the presence of acid to form acetals, serving as a common protecting group for hydroxyl functionalities. wikipedia.org
The synthesis of vinyl ethers can be achieved through several methods, including the Reppe synthesis (reaction of alcohols with acetylene), transetherification, and elimination reactions. fiveable.meacademie-sciences.frresearchgate.net
Halogenated Alkenes: Halogenated organic compounds, or organohalides, are fundamental reagents in synthetic chemistry. researchgate.net The presence of a halogen atom on an alkene (a vinyl halide) or an adjacent carbon (an allyl halide) provides a reactive handle for nucleophilic substitution or cross-coupling reactions. The addition of halogens or hydrogen halides to alkenes is a primary method for their synthesis. ncert.nic.in
Halogenated alkenes serve as versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds. ncert.nic.in The reactivity of the halogen atom makes these compounds key precursors in a multitude of transformations. For instance, the addition of halogens across a double bond results in vicinal dihalides, which are important starting materials for further synthesis. chemistrysteps.com The process of oxyhalogenation, where an alkene reacts with a halogen in the presence of water, yields halohydrins, which are also valuable synthetic intermediates. youtube.com
Overview of the Research Landscape for Azetidine-Containing Ethers
The synthesis and application of molecules containing both an azetidine ring and an ether linkage is an area of active research, driven by the desire to create novel chemical entities for medicinal chemistry and materials science. rsc.org The combination of the strained, polar azetidine core with the versatile ether linkage allows for the creation of diverse molecular structures.
Research in this area often focuses on developing efficient synthetic routes to these hybrid molecules. One common approach involves the alkylation of a 3-hydroxyazetidine derivative with a suitable alkyl halide, often under basic conditions. An alternative strategy is the Brønsted acid-catalyzed reaction between 3-azetidinols and various alcohols, which avoids the need for strong bases. rsc.org
The resulting azetidine ethers are explored for their potential as bioisosteres of other functional groups, such as esters, to improve the pharmacokinetic profiles of drug candidates. rsc.org The chemical stability of the ether bond, particularly when compared to the more labile ester group, makes these compounds attractive for developing more robust pharmaceuticals. The specific compound, this compound, with its CAS Registry Number 1344821-66-4, is available from commercial suppliers, indicating its use as a building block in such research endeavors. chemicalregister.com The presence of the reactive chloropropenyl group suggests its utility in introducing the azetidine-oxy moiety into larger molecules via substitution or coupling reactions.
Table 2: Key Compounds Mentioned
| Compound Name | CAS Registry Number | Molecular Formula |
|---|---|---|
| This compound | 1344821-66-4 | C₆H₁₀ClNO |
| Azetidine | 503-29-7 | C₃H₇N |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10ClNO |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
3-[(E)-3-chloroprop-2-enoxy]azetidine |
InChI |
InChI=1S/C6H10ClNO/c7-2-1-3-9-6-4-8-5-6/h1-2,6,8H,3-5H2/b2-1+ |
InChI Key |
QKXWBTFEXBPXRD-OWOJBTEDSA-N |
Isomeric SMILES |
C1C(CN1)OC/C=C/Cl |
Canonical SMILES |
C1C(CN1)OCC=CCl |
Origin of Product |
United States |
Retrosynthetic Analysis of 3 3 Chloroprop 2 En 1 Yl Oxy Azetidine
Disconnection Strategies for the Azetidine (B1206935) Core
The azetidine ring is a four-membered nitrogen-containing heterocycle. rsc.org Its synthesis often involves the formation of one or more carbon-nitrogen (C-N) bonds through intramolecular cyclization. A common and effective strategy for the retrosynthesis of the 3-hydroxyazetidine precursor, a key component for the target molecule, begins with epichlorohydrin (B41342) and a protected amine.
A primary disconnection of the azetidine C-N bonds points to an acyclic amino alcohol precursor. This strategy is based on the forward reaction of an intramolecular nucleophilic substitution, where a nitrogen atom attacks a carbon atom bearing a leaving group to form the ring. frontiersin.org
Key Retrosynthetic Pathway:
Target: 3-Hydroxyazetidine. This is the core building block required for the final molecule.
First Disconnection (C-N bond): The first disconnection breaks one of the C-N bonds of the azetidine ring. This reveals a 1-amino-3-halo-2-propanol intermediate. The cyclization to form the azetidine ring is typically achieved in the presence of a base.
Second Disconnection (C-N bond): This intermediate can be further disconnected at its C-N bond. This step corresponds to the reverse of an amine opening an epoxide ring.
Starting Materials: This leads to two simple starting materials: epichlorohydrin and a suitable amine, such as benzylamine. google.comgoogle.com Benzylamine is frequently used as the nitrogen source because the benzyl (B1604629) group serves as a protecting group that can be readily removed later in the synthesis via hydrogenolysis. chemicalbook.comchemicalbook.com
This multi-step process is a widely adopted method for synthesizing 3-hydroxyazetidine and its derivatives. google.comchemicalbook.com
Table 1: Retrosynthetic Analysis of the Azetidine Core
| Disconnection Step | Target/Intermediate | Synthon(s) | Synthetic Equivalent(s) |
|---|---|---|---|
| C-N Bond Formation (Intramolecular) | 3-Hydroxyazetidine | 1-Amino-3-halo-2-propanol derivative | 1-(Benzylamino)-3-chloro-2-propanol |
| C-N Bond Formation (Intermolecular) | 1-(Benzylamino)-3-chloro-2-propanol | Epoxide and Amine | Epichlorohydrin and Benzylamine |
Disconnection Strategies for the Ether Linkage
Primary Disconnection (C-O Bond):
Target Molecule: 3-[(3-Chloroprop-2-en-1-yl)oxy]azetidine
Disconnection: The bond between the azetidine ring's oxygen and the chloropropenyl group is disconnected.
Synthons: This disconnection generates an azetidin-3-oxide anion and a 3-chloroprop-2-en-1-yl cation.
Synthetic Equivalents: The real-world reagents, or synthetic equivalents, corresponding to these idealized synthons are 3-hydroxyazetidine and 1,3-dichloro-1-propene. scintica.comrsc.org
In the forward synthesis, 3-hydroxyazetidine (often with its nitrogen atom protected, for example, with a Boc group) is deprotonated with a base (like potassium tert-butoxide) to form the alkoxide. scintica.com This is then reacted with 1,3-dichloro-1-propene to form the desired ether linkage via an SN2 reaction.
Table 2: Retrosynthetic Analysis of the Ether Linkage
| Target Molecule | Bond Disconnected | Synthon 1 (Nucleophile) | Synthetic Equivalent 1 | Synthon 2 (Electrophile) | Synthetic Equivalent 2 |
|---|
Disconnection Strategies for the Chloropropenyl Fragment
The chloropropenyl fragment of the target molecule is derived from the synthetic equivalent 1,3-dichloro-1-propene. This compound is an industrial chemical and its synthesis provides the basis for its retrosynthetic analysis. wikipedia.org It is typically produced as a byproduct during the high-temperature chlorination of propene to manufacture allyl chloride. wikipedia.org
1,3-Dichloropropene exists as a mixture of two geometric isomers, (Z)- and (E)-1,3-dichloropropene. wikipedia.orgnih.gov The retrosynthetic pathway traces its origin back to basic commodity chemicals.
Retrosynthetic Pathway:
Target: 1,3-Dichloro-1-propene
Disconnection: The C-Cl bonds are the key features for disconnection. The formation of this molecule involves free-radical chlorination of propene.
Precursors: The ultimate precursors are propene and chlorine gas (Cl₂). The industrial process involves reacting these at high temperatures, which favors allylic substitution to form allyl chloride. 1,3-Dichloropropene is formed from subsequent reactions in this process. wikipedia.org
Therefore, the disconnection of the chloropropenyl fragment logically leads back to propene as the fundamental three-carbon building block.
Table 3: Retrosynthetic Analysis of the Chloropropenyl Fragment
| Target/Intermediate | Disconnection Strategy | Precursor(s) |
|---|---|---|
| 1,3-Dichloro-1-propene | Reverse of industrial chlorination process | Allyl Chloride |
Reaction Chemistry and Transformations of 3 3 Chloroprop 2 En 1 Yl Oxy Azetidine
Reactions of the Azetidine (B1206935) Ring
The significant ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to various reactions that are not commonly observed in larger, less strained nitrogen heterocycles like pyrrolidines. This inherent reactivity can be harnessed for the synthesis of more complex molecules.
The most characteristic reaction of the azetidine ring is its cleavage under nucleophilic conditions, a process driven by the release of ring strain. The regioselectivity of this ring-opening is influenced by the substitution pattern on the ring and the nature of the nucleophile. For unsymmetrical azetidines, nucleophilic attack generally occurs at the less sterically hindered carbon adjacent to the nitrogen atom.
Activation of the azetidine nitrogen is often a prerequisite for ring-opening, as it enhances the electrophilicity of the ring carbons and transforms the nitrogen into a better leaving group. This activation can be achieved by protonation with acids or by reaction with electrophiles to form an azetidinium ion.
A variety of nucleophiles can be employed to open the azetidine ring, leading to a range of functionalized acyclic amine derivatives. The general scheme for such a reaction is presented below:
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines
| Nucleophile | Activating Agent | Product Type |
| Halides (e.g., I⁻, Br⁻) | Strong Acids (HI, HBr) | γ-Haloamines |
| Alcohols | Lewis or Brønsted Acids | γ-Amino ethers |
| Thiols | Lewis or Brønsted Acids | γ-Aminothiols |
| Amines | Lewis or Brønsted Acids | 1,3-Diamines |
| Organometallic Reagents | - | γ-Amino alkyl/aryl compounds |
This table presents generalized reactions based on the known reactivity of azetidine derivatives.
For 3-[(3-Chloroprop-2-en-1-yl)oxy]azetidine, nucleophilic attack is expected to occur at the C2 or C4 position of the azetidine ring, leading to the corresponding γ-substituted propylamines. The presence of the ether linkage at the C3 position may influence the regioselectivity of the attack due to steric and electronic effects.
The lone pair of electrons on the azetidine nitrogen atom makes it a nucleophilic center, capable of reacting with a variety of electrophiles. These reactions typically leave the azetidine ring intact and are fundamental for the derivatization of the molecule.
Common reactions at the azetidine nitrogen include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen atom.
N-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of N-acylazetidines.
N-Sulfonylation: Reaction with sulfonyl chlorides yields N-sulfonylazetidines.
Michael Addition: The azetidine nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
These functionalizations can significantly alter the chemical and physical properties of the parent molecule and are often used to introduce specific functionalities or to protect the nitrogen during subsequent transformations.
Table 2: Representative N-Functionalization Reactions of Azetidines
| Electrophile | Reagent Class | Product |
| R-X (Alkyl halide) | Alkylating Agent | N-Alkyl-3-[(3-chloroprop-2-en-1-yl)oxy]azetidine |
| RCOCl (Acyl chloride) | Acylating Agent | N-Acyl-3-[(3-chloroprop-2-en-1-yl)oxy]azetidine |
| RSO₂Cl (Sulfonyl chloride) | Sulfonylating Agent | N-Sulfonyl-3-[(3-chloroprop-2-en-1-yl)oxy]azetidine |
This table illustrates the expected products from the N-functionalization of the title compound based on general azetidine reactivity.
The stability of the azetidine ring is a critical factor in its handling and application. While more stable than the highly strained three-membered aziridine (B145994) ring, the azetidine core can undergo degradation under certain conditions.
Acidic Conditions: In the presence of strong acids, the azetidine nitrogen is protonated, which can facilitate ring-opening by the counter-ion or other nucleophiles present in the medium. The rate and pathway of this degradation are dependent on the acid concentration, temperature, and the nature of the substituents on the ring.
Basic Conditions: The azetidine ring is generally more stable under basic conditions. However, strong bases can promote elimination reactions if a suitable leaving group is present on the ring. For this compound, the ether linkage is unlikely to be a leaving group under basic conditions.
Thermal Stability: Azetidines are generally thermally stable at moderate temperatures. At elevated temperatures, decomposition can occur, often through complex pathways that may involve ring cleavage and rearrangement.
A potential degradation pathway for N-substituted azetidines under acidic conditions involves an intramolecular ring-opening decomposition, particularly if a pendant nucleophilic group is present on the nitrogen substituent.
Reactions of the Ether Linkage
The ether linkage in this compound, being an allylic ether, exhibits its own characteristic reactivity, primarily involving cleavage of the C-O bond.
The cleavage of ethers is a fundamental reaction in organic chemistry, and allylic ethers are particularly susceptible to this transformation under various conditions.
Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like HBr and HI, are commonly used to cleave ethers. rsc.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orgmasterorganicchemistry.com In the case of an allylic ether, the cleavage can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate. libretexts.orglibretexts.org Cleavage of the C-O bond would yield 3-hydroxyazetidine and 1,3-dichloropropene.
Palladium-Catalyzed Cleavage: A milder and often more selective method for the cleavage of allylic ethers involves the use of palladium catalysts. These reactions typically proceed through the formation of a π-allylpalladium complex, which can then be intercepted by a nucleophile. This method is often preferred when sensitive functional groups are present in the molecule.
The reversibility of ether cleavage is generally not observed under the typical strongly acidic or catalytic conditions used for this transformation. The formation of stable products, such as an alcohol and an alkyl halide, drives the reaction to completion.
Transetherification is a process where the alkoxy group of an ether is exchanged with that of an alcohol. This reaction is typically catalyzed by acids or metal catalysts. For this compound, a transetherification reaction with another alcohol (R'-OH) would lead to the formation of 3-hydroxyazetidine and a new ether (R'-O-CH₂CH=CHCl).
Iron(III) triflate has been reported as an efficient catalyst for the direct etherification and transetherification of alcohols. acs.org Such a catalyst could potentially be employed for the transetherification of this compound.
Table 3: Potential Transetherification Reaction
| Reactant | Catalyst | Products |
| This compound + R'-OH | Acid or Metal Catalyst | 3-Hydroxyazetidine + R'-O-CH₂CH=CHCl |
This table outlines a potential transetherification reaction based on general principles of ether chemistry.
Reactivity of the (3-Chloroprop-2-EN-1-YL) Moiety
The (3-Chloroprop-2-EN-1-YL) moiety is characterized by a carbon-carbon double bond (alkene) and an allylic chlorine atom. This combination of functional groups allows for a diverse range of chemical reactions, including additions to the alkene and substitutions at the chlorinated carbon.
The double bond in the allylic ether is susceptible to attack by both electrophiles and nucleophiles.
Electrophilic Addition:
The carbon-carbon double bond can react with various electrophiles. In the case of unsymmetrical alkenes, the regioselectivity of the addition is a key consideration. According to Markovnikov's rule, in the addition of a protic acid (HX), the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.orgyoutube.com For the 3-chloroprop-2-enyl group, this would mean the proton adds to the carbon adjacent to the oxygen, and the nucleophile adds to the carbon bearing the chlorine. However, the presence of the electron-withdrawing chlorine atom can influence the electron density of the double bond and thus the regioselectivity of the reaction.
| Electrophile | Reagent Example | Expected Major Product | Regioselectivity |
| Halogen | Br₂ | Addition of Br across the double bond | Anti-addition |
| Hydrogen Halide | HBr | Addition of H and Br across the double bond | Follows Markovnikov's rule, but can be influenced by substituents |
| Water (Hydration) | H₂O/H⁺ | Addition of H and OH across the double bond | Follows Markovnikov's rule |
Nucleophilic Addition:
While less common for simple alkenes, nucleophilic addition to the double bond can occur, particularly in the context of transition metal catalysis or when the double bond is part of a conjugated system. In the case of this compound, the alkene is not conjugated to a strong electron-withdrawing group, so direct nucleophilic addition is less likely without activation.
The chlorine atom is in an allylic position, which makes it a good leaving group and susceptible to nucleophilic substitution reactions. These reactions can proceed through two main pathways: direct substitution (S(_N)2) and allylic rearrangement (S(_N)2').
S(_N)2 Pathway: The nucleophile directly attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.
S(_N)2' Pathway: The nucleophile attacks the carbon atom at the other end of the double bond (the γ-position), which results in a shift of the double bond and expulsion of the chloride ion.
The competition between these two pathways is influenced by factors such as the nature of the nucleophile, the solvent, and steric hindrance around the reaction centers.
| Nucleophile | Reaction Type | Product of S(_N)2 | Product of S(_N)2' |
| Cyanide (CN⁻) | Substitution | 3-[(3-Cyanoprop-2-EN-1-YL)oxy]azetidine | 3-[(1-Cyano-prop-2-EN-1-YL)oxy]azetidine |
| Hydroxide (OH⁻) | Substitution | 3-[(3-Hydroxyprop-2-EN-1-YL)oxy]azetidine | 3-[(1-Hydroxy-prop-2-EN-1-YL)oxy]azetidine |
| Amine (RNH₂) | Substitution | 3-{[3-(Alkylamino)prop-2-EN-1-YL]oxy}azetidine | 3-{[1-(Alkylamino)prop-2-EN-1-YL]oxy}azetidine |
Palladium-catalyzed allylic substitution reactions are particularly effective for this type of transformation, often providing high levels of control over regioselectivity and stereoselectivity. acs.orgresearchgate.netnih.govnih.govpku.edu.cn The choice of ligands on the palladium catalyst can significantly influence whether the nucleophile adds to the more or less substituted end of the allyl system. nih.gov
Allyl ethers are known to undergo thermal or acid-catalyzed rearrangement reactions. The most notable of these is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.orglibretexts.orgbyjus.com For a simple allyl vinyl ether, this reaction leads to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org In the case of this compound, the substrate is an allyl alkyl ether. For a Claisen-type rearrangement to occur, a vinyl ether intermediate would need to be formed. The mechanism of the Claisen rearrangement is concerted and proceeds through a cyclic, six-membered transition state. wikipedia.orgnih.gov The presence of the chlorine atom on the allylic chain could potentially influence the electronic nature of the transition state and the feasibility of the rearrangement.
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity:
As discussed in the preceding sections, many of the reactions involving the (3-Chloroprop-2-EN-1-YL) moiety can lead to more than one constitutional isomer.
In electrophilic additions , the regioselectivity is generally governed by the formation of the more stable carbocation intermediate (Markovnikov's rule). libretexts.orgyoutube.com
In nucleophilic substitutions , the regioselectivity (S(_N)2 vs. S(_N)2') is a complex interplay of steric and electronic factors, as well as reaction conditions. Palladium catalysis, in particular, offers a powerful tool for controlling the regioselectivity of allylic substitutions. acs.orgnih.govnih.gov
Stereoselectivity:
Stereoselectivity is a crucial aspect of the chemical transformations of this compound, especially considering the potential for creating new stereocenters.
Addition Reactions: The stereochemical outcome of electrophilic additions depends on the mechanism. For example, the addition of halogens like Br₂ typically proceeds via an anti-addition pathway.
Rearrangement Reactions: The Claisen rearrangement is a stereospecific reaction, with the stereochemistry of the starting material directly influencing the stereochemistry of the product through a well-defined chair-like transition state. organic-chemistry.org
The ability to control both the regioselectivity and stereoselectivity of these reactions is paramount for the use of this compound as a building block in the synthesis of more complex and potentially biologically active molecules.
Computational Chemistry and Theoretical Investigations of 3 3 Chloroprop 2 En 1 Yl Oxy Azetidine
Quantum Chemical Calculations of Electronic Structure and Energetics
Currently, there are no published studies detailing the quantum chemical calculations of 3-[(3-Chloroprop-2-en-1-yl)oxy]azetidine. Such studies would be invaluable for understanding the molecule's fundamental properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would provide critical data, including optimized molecular geometry (bond lengths and angles), as well as insights into its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for predicting the molecule's reactivity and kinetic stability. However, no specific DFT data for this compound are available in the current body of scientific literature.
Ab initio calculations, which are based on first principles of quantum mechanics, are instrumental in exploring the conformational landscape of flexible molecules. For this compound, these calculations could identify various stable conformers and determine their relative energies. This would shed light on the molecule's preferred shapes and the energy barriers between different conformations. To date, no such ab initio conformational analyses for this specific molecule have been reported.
Mechanistic Studies of Synthetic Pathways and Reactions
The synthesis of this compound involves key chemical transformations, including the formation of the azetidine (B1206935) ring and the subsequent etherification. Theoretical studies are essential for elucidating the mechanisms of these reactions.
The formation of the strained four-membered azetidine ring is a critical step in the synthesis. Transition state analysis using computational methods can map out the reaction pathway, identify the structure of the transition state, and calculate the activation energy for the ring-closure. This would provide a deeper understanding of the reaction kinetics and the factors influencing the efficiency of the cyclization. At present, no specific transition state analyses for the synthesis of this compound have been published.
The introduction of the 3-chloroprop-2-en-1-yl ether moiety is another key synthetic step. Computational studies could elucidate the reaction mechanism, whether it proceeds via an SN2 or other pathway, and analyze the energetics of the transformation. Furthermore, the reactivity of the chloropropenyl group itself could be a subject of theoretical investigation. However, detailed computational elucidations of these specific reaction pathways for this compound are not found in the available literature.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility and intermolecular interactions. An MD simulation of this compound would reveal how the molecule behaves in different environments, such as in various solvents, and how its different parts move in relation to one another. This information is particularly valuable for understanding how the molecule might interact with biological targets or other materials. As with other computational aspects, no specific molecular dynamics studies on this compound have been publicly documented.
Advanced Synthetic Utility and Applications As a Chemical Building Block
Use as a Precursor for Diverse Azetidine (B1206935) Derivatives
3-[(3-Chloroprop-2-en-1-yl)oxy]azetidine is a key intermediate for the synthesis of a wide array of substituted azetidines. The reactivity of both the azetidine nitrogen and the chloropropenyl moiety can be selectively exploited to introduce various functional groups.
The secondary amine of the azetidine ring can undergo a variety of transformations, including N-alkylation, N-arylation, acylation, and sulfonylation, to yield a range of N-substituted derivatives. For instance, reaction with alkyl halides or reductive amination with aldehydes and ketones provides access to N-alkylated azetidines. The Buchwald-Hartwig amination allows for the introduction of aryl and heteroaryl substituents on the nitrogen atom. uni-muenchen.de
The chloropropenyl group offers several handles for further functionalization. The allylic chloride is susceptible to nucleophilic substitution, allowing for the introduction of various heteroatom nucleophiles, such as amines, thiols, and alcohols. This provides a straightforward route to novel 3-(allyloxy)azetidine derivatives with diverse functionalities. Furthermore, the double bond can participate in various addition reactions, such as hydrogenation, halogenation, and dihydroxylation, to afford saturated and functionalized side chains.
Below is a table summarizing potential derivatization reactions of this compound:
| Reaction Type | Reagents and Conditions | Product Class |
| N-Alkylation | Alkyl halide, base | N-Alkyl-3-[(3-chloroprop-2-en-1-yl)oxy]azetidine |
| N-Arylation | Aryl halide, Pd catalyst, base | N-Aryl-3-[(3-chloroprop-2-en-1-yl)oxy]azetidine |
| N-Acylation | Acyl chloride, base | N-Acyl-3-[(3-chloroprop-2-en-1-yl)oxy]azetidine |
| Nucleophilic Substitution | R-NH2, R-SH, R-OH | 3-[(3-Aminoprop-2-en-1-yl)oxy]azetidine, etc. |
| Hydrogenation | H2, Pd/C | 3-[(3-Chloropropyl)oxy]azetidine |
| Dihydroxylation | OsO4, NMO | 3-[(2,3-Dihydroxy-3-chloropropyl)oxy]azetidine |
Integration into Complex Molecular Architectures
The unique structural features of this compound make it an attractive building block for the synthesis of complex molecules, including pharmaceuticals and natural product analogs. The rigid azetidine core can serve as a scaffold to control the spatial orientation of appended functional groups, which is a crucial aspect in drug design. enamine.net
The bifunctional nature of this compound, with a reactive nitrogen and a functionalizable side chain, allows for its incorporation into larger structures through sequential or one-pot multi-component reactions. For example, the azetidine nitrogen can be coupled to a pharmacophore, while the chloropropenyl group can be modified to introduce a second pharmacophoric element or a group that modulates the physicochemical properties of the final molecule.
The allylic ether moiety can also participate in rearrangement reactions, such as the Claisen rearrangement, to introduce new carbon-carbon bonds and create more complex substitution patterns on the azetidine ring. This opens up avenues for the synthesis of novel azetidine-based scaffolds with potential applications in medicinal chemistry.
Methodological Contributions to Organic Synthesis
The use of strained ring systems like azetidines has led to the development of novel synthetic methodologies. rsc.org The ring strain of the azetidine in this compound can be harnessed to drive ring-opening reactions, providing access to functionalized acyclic amines that might be difficult to synthesize through other routes.
Furthermore, the presence of the chloropropenyl group allows for the exploration of transition metal-catalyzed cross-coupling reactions. For example, the allylic chloride can participate in reactions such as the Suzuki, Stille, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The development of such coupling strategies with this azetidine derivative would represent a significant contribution to the synthetic chemist's toolbox.
Recent advances in photoredox catalysis could also be applied to functionalize the azetidine ring or the side chain of this molecule, leading to new and efficient synthetic transformations. sciencedaily.com
Development of Novel Reagents or Catalysts Utilizing its Structure
The azetidine framework can be incorporated into the structure of ligands for transition metal catalysis or as a core for the development of organocatalysts. The chirality of substituted azetidines can be exploited in asymmetric catalysis.
For instance, by introducing appropriate coordinating groups onto the this compound scaffold, novel chiral ligands for asymmetric synthesis can be developed. The rigidity of the azetidine ring can help in creating a well-defined chiral environment around the metal center, leading to high enantioselectivities in catalytic reactions.
Moreover, the azetidine nitrogen can be quaternized to form azetidinium salts, which can act as phase-transfer catalysts or ionic liquids with unique properties. The functionalizable side chain provides an opportunity to tune the steric and electronic properties of these catalysts for specific applications. The development of such novel reagents and catalysts based on the this compound structure would be a valuable addition to the field of organic synthesis.
Future Research Directions and Perspectives
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of azetidine-containing compounds has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies for 3-[(3-Chloroprop-2-en-1-yl)oxy]azetidine and its analogues.
One promising area is the application of green chemistry principles . This could involve the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, as has been demonstrated for other nitrogen-containing heterocycles. chemrxiv.org Exploring one-pot reactions that minimize intermediate purification steps would also contribute to a more efficient and environmentally benign synthesis. chemrxiv.org
Furthermore, the exploration of biocatalysis presents a compelling opportunity for the enantioselective synthesis of chiral azetidine (B1206935) derivatives. researchgate.netthieme-connect.com Engineered enzymes, such as cytochrome P450 variants, have shown the ability to catalyze asymmetric azetidine synthesis with high stereocontrol. researchgate.netthieme-connect.com Future work could focus on developing biocatalytic methods for the synthesis of enantiomerically pure 3-alkoxyazetidines, which are valuable building blocks in medicinal chemistry. The use of whole-cell catalysts, such as Rhodococcus erythropolis, has also been shown to be effective in the enantioselective biotransformation of azetidine derivatives. nih.gov
Exploration of Novel Transformations for Diverse Chemical Applications
The strained four-membered ring and the functionalized side chain of this compound offer multiple sites for chemical modification. Future research should explore novel transformations to expand the chemical space accessible from this scaffold.
The ring-opening and ring-expansion reactions of the azetidine core are particularly noteworthy. researchgate.net The inherent ring strain can be harnessed to synthesize larger, more complex nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which are prevalent in pharmaceuticals. researchgate.net Investigating the reactivity of the azetidinium ion, formed by N-alkylation, could lead to a variety of nucleophilic substitution products.
The chloropropenyl ether side chain provides a handle for a range of chemical modifications. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be employed to introduce diverse aryl or alkynyl groups. These transformations would allow for the synthesis of a library of compounds with potentially varied biological activities.
Investigation of Stereocontrol in Azetidine Ether Synthesis and Reactions
The introduction of stereocenters into the azetidine ring can have a profound impact on the biological activity of the resulting molecules. Future research should focus on developing synthetic methods that allow for precise control over the stereochemistry of this compound and its derivatives.
Asymmetric synthesis of azetidines remains a challenge, and the development of novel chiral catalysts and auxiliaries is an active area of research. thieme-connect.com The use of biocatalytic methods, as mentioned earlier, is a highly promising approach to achieve high enantioselectivity. researchgate.netthieme-connect.com
Moreover, it is crucial to investigate how the stereochemistry of the azetidine ring influences the reactivity of the molecule and the biological properties of its derivatives. The synthesis and evaluation of individual stereoisomers will be essential to understanding structure-activity relationships.
Computational Design and Prediction of Novel Azetidine-Containing Structures
Computational chemistry and molecular modeling can play a pivotal role in guiding the future development of azetidine-based compounds. Density functional theory (DFT) calculations can be employed to understand the electronic structure and reactivity of this compound, providing insights into its reaction mechanisms and helping to predict the outcomes of novel transformations.
Furthermore, in silico screening and molecular docking studies can be used to design new azetidine derivatives with desired biological activities. By modeling the interactions of virtual compounds with specific protein targets, researchers can prioritize the synthesis of molecules with the highest probability of success, thereby accelerating the drug discovery process. The prediction of physicochemical properties, such as solubility and membrane permeability, through computational methods can also aid in the design of drug-like molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
